molecular formula C36H38N2O6 B1219321 (+)-Atherospermoline CAS No. 21008-67-3

(+)-Atherospermoline

Cat. No. B1219321
CAS RN: 21008-67-3
M. Wt: 594.7 g/mol
InChI Key: XGEAUXVPBXUBKN-NSOVKSMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Atherospermoline is a bisbenzylisoquinoline alkaloid.

Scientific Research Applications

1. Progress and Challenges in Translating Atherosclerosis Biology

  • Overview: Atherosclerosis, a chronic disease of arterial walls, is a leading cause of death globally. Research has led to hypotheses about lesion formation and complications like myocardial infarction and stroke, but definitive evidence linking processes like lipoprotein oxidation and inflammation to human atherosclerosis is lacking.
  • Relevance: Understanding the biological mechanisms of atherosclerosis could inform the research and application of compounds like (+)-Atherospermoline in treating or managing the disease.
  • Source: (Libby, Ridker, & Hansson, 2011)

2. High-Throughput Technologies in Vascular Inflammation and Atherosclerosis Research

  • Overview: High-throughput technologies like genomics and proteomics are being used to understand the mechanisms of atherosclerosis. These technologies provide large-scale data that, when integrated, can model biological processes as interconnected networks.
  • Relevance: Such technological approaches could be crucial in researching the applications of (+)-Atherospermoline in cardiovascular diseases.
  • Source: (Döring, Noels, & Weber, 2012)

3. Gut Flora Metabolism and Cardiovascular Disease

  • Overview: The study shows how gut flora metabolism of dietary phosphatidylcholine, leading to metabolites like choline and TMAO, can promote cardiovascular disease.
  • Relevance: This research area could intersect with the pharmacological properties of (+)-Atherospermoline, especially if it affects similar metabolic pathways.
  • Source: (Wang et al., 2011)

4. Genetic Association Studies in Atherosclerosis

  • Overview: SNP-based genetic association studies in atherosclerosis are common, but there's a risk of unsatisfactory outcomes due to design or analysis issues.
  • Relevance: Understanding genetic factors in atherosclerosis could be vital for determining how (+)-Atherospermoline might interact with genetic components of the disease.
  • Source: (Hegele, 2002)

5. Imaging Techniques in Atherosclerosis Research

  • Overview: Advanced imaging technologies provide insights into plaque composition, disease burden, and response to therapies in atherosclerosis.
  • Relevance: Imaging advancements could aid in visualizing the impact of (+)-Atherospermoline on atherosclerotic plaques.
  • Source: (Tarkin et al., 2002)

properties

CAS RN

21008-67-3

Product Name

(+)-Atherospermoline

Molecular Formula

C36H38N2O6

Molecular Weight

594.7 g/mol

IUPAC Name

(1S,14S)-20,25-dimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene-9,21-diol

InChI

InChI=1S/C36H38N2O6/c1-37-13-11-23-18-31(41-3)32-20-26(23)27(37)15-21-5-8-25(9-6-21)43-30-17-22(7-10-29(30)39)16-28-34-24(12-14-38(28)2)19-33(42-4)35(40)36(34)44-32/h5-10,17-20,27-28,39-40H,11-16H2,1-4H3/t27-,28-/m0/s1

InChI Key

XGEAUXVPBXUBKN-NSOVKSMOSA-N

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)O)OC

Other CAS RN

21008-67-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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